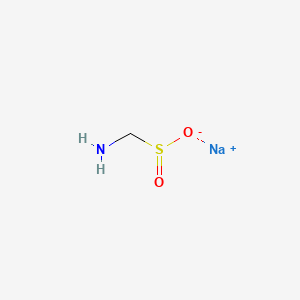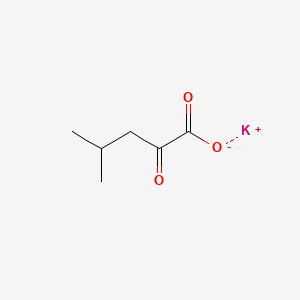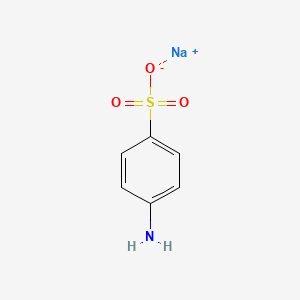
Potassium 2-cyclopropyl-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-cyclopropyl-2-oxoacetate is a chemical compound with the molecular formula C5H5KO3 . It has a molecular weight of 152.19 g/mol . The compound is also known by other names such as potassium;2-cyclopropyl-2-oxoacetate, and its CAS number is 56512-18-6 .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6O3.K/c6-4(5(7)8)3-1-2-3;/h3H,1-2H2,(H,7,8);/q;+1/p-1 . The compound’s structure includes a cyclopropyl group attached to a 2-oxoacetate group, and it forms a salt with a potassium ion . Physical and Chemical Properties Analysis
This compound has a molecular weight of 152.19 g/mol . It has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 151.98757550 g/mol . The topological polar surface area is 57.2 Ų . The compound has a heavy atom count of 9 . The melting point of this compound is 241 °C (decomp) .Aplicaciones Científicas De Investigación
Potassium in Agriculture
Research highlights the crucial role of potassium in agriculture, emphasizing its impact on crop yield, quality, and resistance to stress conditions. Potassium is essential for various plant physiological processes, including the retranslocation of photoassimilates, necessary for good crop quality, and plays a significant role in mitigating biotic and abiotic stresses. Advanced research, utilizing modern molecular biological approaches, is essential for elucidating potassium's role in stress signalling and its implications for agricultural practices (Römheld & Kirkby, 2010).
Environmental Remediation
Studies have explored the use of potassium ferrate(VI) for the oxidation of pollutants in water and wastewater treatment. Potassium ferrate(VI) demonstrates strong oxidizing and coagulating properties, offering a potential alternative to conventional water treatment methods. Its application has been effective in removing cyanides, dyes, and organic compounds, suggesting its broader utility in environmental remediation without adverse effects on the natural environment (Kliś et al., 2019; Kliś et al., 2020).
Potassium Solubilizing Microorganisms
Research into potassium solubilizing microorganisms (KSMs) unveils their potential to solubilize insoluble potassium into forms that plants can absorb. This mechanism is crucial for enhancing potassium availability in soils, thereby supporting plant growth and productivity. KSMs present a sustainable alternative to chemical fertilizers, underlining the need for further research into their application in agriculture (Meena et al., 2014; Etesami et al., 2017).
Potassium-Ion Batteries
The exploration of potassium-ion batteries as a viable alternative to lithium-ion batteries for energy storage reflects the ongoing research into potassium's electrochemical applications. Studies focus on overcoming challenges related to electrode materials and electrolytes to enhance the performance and practicality of potassium-ion batteries (Zhang et al., 2019; Yao & Zhu, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
potassium;2-cyclopropyl-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3.K/c6-4(5(7)8)3-1-2-3;/h3H,1-2H2,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHOEOFKAILDIR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)











![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

